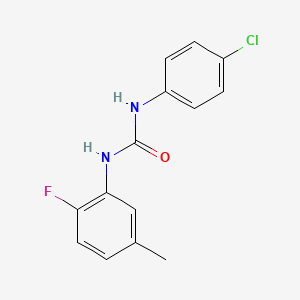

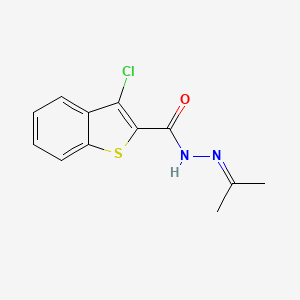

![molecular formula C15H21N3O4S2 B5671012 2-[(4aR*,7aS*)-4-{[2-(methylthio)pyridin-3-yl]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5671012.png)

2-[(4aR*,7aS*)-4-{[2-(methylthio)pyridin-3-yl]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of molecules that demonstrate the complexity and versatility of synthetic organic chemistry. While specific literature on this exact compound is scarce, related research on compounds with similar frameworks indicates an interest in pyrazolopyridines and pyran derivatives for their potential biological activities and applications in material sciences.

Synthesis Analysis

Synthesis methods for complex molecules like the one described typically involve multi-step organic reactions. For instance, Nikpassand et al. (2010) demonstrated a three-component regioselective reaction involving 5-amino-3-methyl-1H-pyrazole and arylaldehydes in ethanol under ultrasound irradiation, producing fused polycyclic pyrazolopyridines with high yields (Nikpassand et al., 2010). Such methodologies could be adapted for the synthesis of the compound of interest, considering the structural similarities.

Molecular Structure Analysis

Analyzing the molecular structure involves understanding the compound's stereochemistry and electronic properties. Crystallography studies, similar to those conducted by Wang et al. (2014), offer insights into the molecular configurations and interactions within crystals of related compounds (Wang et al., 2014). These analyses are crucial for determining the 3D arrangement of atoms and the potential reactivity of the molecule.

Chemical Reactions and Properties

The compound's reactivity can be inferred from related research, such as the work by Veisi et al. (2015), where an electrochemical strategy was employed for synthesizing pyrazolopyridinones, highlighting the molecule's potential involvement in nucleophilic addition reactions (Veisi et al., 2015). This suggests that the compound could participate in various chemical transformations, leveraging its pyrazine and ethanol functional groups.

Physical Properties Analysis

Physical properties such as melting point, solubility, and stability can be extrapolated from studies on structurally similar compounds. The protective group analysis by Elladiou and Patrickios (2012) on pyridinyl ethanol derivatives provides a basis for understanding the solubility and thermal properties that could relate to the compound (Elladiou & Patrickios, 2012).

Chemical Properties Analysis

The chemical behavior, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, can be assessed through comparative studies. The catalytic oxidation study by Samanta and Biswas (2015) on alcohol derivatives using pyridinyl catalysts sheds light on potential oxidative pathways and functional group transformations relevant to our compound (Samanta & Biswas, 2015).

Propriétés

IUPAC Name |

[(4aR,7aS)-1-(2-hydroxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methylsulfanylpyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S2/c1-23-14-11(3-2-4-16-14)15(20)18-6-5-17(7-8-19)12-9-24(21,22)10-13(12)18/h2-4,12-13,19H,5-10H2,1H3/t12-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBPGEPLOPMBNA-OLZOCXBDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5670943.png)

![6-methoxy-1-methyl-2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5670958.png)

![2-(4-methoxyphenyl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5670960.png)

![(3S*,4R*)-4-methyl-1-[2-(phenylsulfonyl)ethyl]piperidine-3,4-diol](/img/structure/B5670985.png)

![(1R*,3S*)-3-(2-aminoethoxy)-7-[3-(2-fluorophenyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5671002.png)

![4-[(4-morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate](/img/structure/B5671015.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(4-pentenoyl)piperidine](/img/structure/B5671023.png)

![8-methoxy-5-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B5671025.png)